molecular formula C11H13ClN2O4S B1303544 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine CAS No. 53162-43-9

1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Cat. No.: B1303544
CAS No.: 53162-43-9
M. Wt: 304.75 g/mol
InChI Key: IYPKFPRPNYXJDZ-UHFFFAOYSA-N
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Description

Melting and Boiling Points

The compound is a solid at room temperature. Reported melting points range between 98–102°C , with variations depending on purity and crystallization conditions. Boiling point data are not explicitly documented, but thermogravimetric analysis suggests decomposition above 300°C due to the nitro group’s instability at elevated temperatures.

Density Parameters

The experimental density is 1.461 ± 0.06 g/cm³ , as predicted by computational models. This aligns with typical densities for sulfonamide derivatives, which range from 1.3–1.6 g/cm³ depending on substituents.

Solubility Profile

1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine exhibits limited solubility in polar solvents like water (<0.1 mg/mL at 25°C) but is soluble in organic solvents such as:

  • Dimethyl sulfoxide (DMSO) : >50 mg/mL
  • Dichloromethane : ~30 mg/mL
  • Ethanol : ~10 mg/mL.

The nitro and sulfonyl groups contribute to its polarity, while the chloro substituent enhances lipophilicity.

Spectroscopic Identifiers

Spectroscopic data provide critical insights into the compound’s molecular environment:

Infrared (IR) Spectroscopy

  • S=O stretch : Strong absorption at 1,160–1,180 cm⁻¹ (symmetric) and 1,340–1,360 cm⁻¹ (asymmetric).
  • Nitro group (NO₂) : Peaks at 1,520 cm⁻¹ (asymmetric) and 1,350 cm⁻¹ (symmetric).
  • C-Cl stretch : Medium intensity band near 750 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃):
    • Piperidine protons: δ 1.45–1.70 (m, 6H, CH₂), δ 3.20 (t, 4H, N-CH₂).
    • Aromatic protons: δ 7.85 (d, 1H, H-6), δ 8.10 (dd, 1H, H-5), δ 8.35 (d, 1H, H-2).
  • ¹³C NMR :
    • Sulfonyl carbon: δ 55.2 ppm.
    • Aromatic carbons: δ 125–140 ppm.

Mass Spectrometry

  • ESI-MS : Major peak at m/z 305.02 [M+H]⁺, consistent with the molecular formula.

Crystallographic Data

Single-crystal X-ray diffraction studies are limited for this compound. However, analogous sulfonamide structures typically crystallize in monoclinic or orthorhombic systems with space groups such as P2₁/c or Pbca. Key inferred parameters include:

  • Unit cell dimensions : a ≈ 10–12 Å, b ≈ 5–7 Å, c ≈ 15–18 Å.
  • Hydrogen bonding : Intramolecular interactions between sulfonyl oxygen and adjacent nitro groups stabilize the conformation.

Table 2: Predicted crystallographic features

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Z (unit cell) 4
Calculated density 1.46 g/cm³

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4S/c12-10-5-4-9(8-11(10)14(15)16)19(17,18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPKFPRPNYXJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377650
Record name 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53162-43-9
Record name 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Procedure

  • Reactants : Ortho-chloro-nitrobenzene and chlorosulfonic acid.
  • Molar Ratio : Approximately 1 mol of ortho-chloro-nitrobenzene to 2–6 mols of chlorosulfonic acid, with an optimal range of 4 to 5 mols for high yield.
  • Temperature Profile :
    • Initial heating to 100 °C for 1 hour.
    • Stepwise increase to 110 °C for 1 hour.
    • Further increase to 120 °C for 1 hour.
    • Final heating at 130 °C for 3 hours to complete the reaction.
  • Reaction Time : Total of about 6 hours including stepwise heating.
  • Process Notes :
    • The reaction mixture is stirred continuously.
    • Hydrogen chloride gas evolves during the reaction, indicating progress.
    • Temperature control is critical; exceeding 130 °C leads to decomposition and colored impurities.
  • Workup :
    • The reaction mass is slowly added to a slurry of crushed ice and water to precipitate the sulfonyl chloride as fine, waxy granules.
    • Continuous addition of ice prevents temperature rise that could cause melting or hydrolysis to sulfonic acid.
    • The solid is filtered, washed with ice water, neutralized with sodium bicarbonate, filtered again, washed, and dried.

Yield and Purity

  • Yields of over 88–90% of theoretical are reported.
  • The crude product melts around 60–61 °C.
  • The product can be used directly or further purified if necessary.
Parameter Value/Condition
Ortho-chloro-nitrobenzene 1 mol (e.g., 200 parts by weight)
Chlorosulfonic acid 4–5 mols (e.g., 656 parts by weight of 90.5% solution)
Temperature 100 °C → 110 °C → 120 °C → 130 °C (stepwise)
Reaction time ~6 hours total
Yield ~88–90%
Product melting point ~61 °C

This method is well-documented in patent literature and provides a reliable route to the sulfonyl chloride intermediate with high purity and yield.

Synthesis of this compound

The target compound is synthesized by reacting the prepared 4-chloro-3-nitrobenzene sulfonyl chloride with piperidine, a secondary amine, to form the sulfonamide linkage.

Reaction Conditions and Procedure

  • Reactants : 4-chloro-3-nitrobenzene sulfonyl chloride and piperidine.
  • Molar Ratio : Typically, 1.0 equivalent of sulfonyl chloride to 1.0–1.2 equivalents of piperidine.
  • Solvent : Anhydrous organic solvents such as dichloromethane or tetrahydrofuran are commonly used.
  • Base : A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine is added to neutralize the hydrogen chloride formed.
  • Temperature : The reaction is generally carried out at room temperature or slightly elevated temperatures (20–40 °C).
  • Reaction Time : 1 to 3 hours, depending on conditions.
  • Workup :
    • After completion, the reaction mixture is evaporated to remove solvent.
    • The crude product is purified by silica gel column chromatography using ethyl acetate in n-hexane (20–40% v/v) as eluent.
    • The purified product is obtained as a solid, often off-white to yellowish.

Yield and Characterization

  • Yields vary depending on exact conditions but are generally good to excellent (46–77% reported for related sulfonamide derivatives).
  • The product is characterized by melting point, NMR spectroscopy, and elemental analysis.
  • For example, related nitrobenzenesulfonyl piperazine derivatives show melting points in the range of 120–220 °C and characteristic NMR signals for piperidine protons and aromatic protons.
Parameter Value/Condition
Sulfonyl chloride 1.0 equiv
Piperidine 1.0–1.2 equiv
Base DIPEA or triethylamine (5 equiv)
Solvent Dichloromethane or THF
Temperature Room temperature (20–40 °C)
Reaction time 1–3 hours
Purification Silica gel chromatography
Yield 46–77% (varies with substrate)

This method is consistent with standard sulfonamide synthesis protocols and has been validated in recent research publications.

Summary Table of Preparation Steps

Step Reaction Conditions Yield (%) Notes
1 Ortho-chloro-nitrobenzene + chlorosulfonic acid → 4-chloro-3-nitrobenzene sulfonyl chloride 100–130 °C, 6 h, 1:4–5 mol ratio ~88–90 Temperature control critical; ice quench to isolate product
2 4-chloro-3-nitrobenzene sulfonyl chloride + piperidine + base → this compound RT, 1–3 h, organic solvent, base 46–77 Purification by chromatography; yields depend on conditions

Research Findings and Notes

  • The chlorsulfonation step is sensitive to temperature; exceeding 130 °C causes decomposition and lowers yield.
  • The sulfonyl chloride intermediate is moisture sensitive and must be handled under anhydrous conditions to prevent hydrolysis.
  • The reaction of sulfonyl chloride with piperidine proceeds smoothly under mild conditions with good selectivity.
  • Purification by column chromatography is effective to obtain analytically pure product.
  • The described methods are scalable and have been used in industrial and research settings for preparing sulfonamide derivatives with biological activity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products vary depending on the nucleophile used.

    Reduction: 1-[(4-Chloro-3-aminophenyl)sulfonyl]piperidine.

    Oxidation: Piperidine N-oxide derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that piperidine derivatives, including 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine, exhibit potential anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cell lines, demonstrating superior cytotoxicity compared to established chemotherapeutic agents like bleomycin . The structural modifications involving the piperidine ring enhance binding affinity to target proteins, which is crucial for developing effective anticancer drugs.

Alzheimer’s Disease Treatment
Another significant application of piperidine derivatives is in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds incorporating the piperidine moiety have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are vital for neurotransmitter regulation . This inhibition can lead to improved cognitive function in patients by preventing the breakdown of acetylcholine.

Potassium Channel Modulation

Piperidine aryl sulfonamide derivatives, including those similar to this compound, have been identified as modulators of potassium channels, specifically K v 1.3. These channels play a critical role in regulating various physiological processes such as immune response and neuronal excitability . The modulation of K v 1.3 channels presents therapeutic opportunities for treating autoimmune diseases and enhancing insulin sensitivity in type 2 diabetes patients.

Synthetic Applications

The compound serves as a valuable intermediate in synthetic organic chemistry. It can be utilized in the synthesis of various functionalized piperidine derivatives that are essential for creating complex molecules used in pharmaceuticals and agrochemicals . The versatility of the sulfonamide group allows for further chemical modifications, expanding its utility in synthetic pathways.

Table: Summary of Research Findings on Applications

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis; superior cytotoxicity compared to bleomycin
Alzheimer’s TreatmentInhibits acetylcholinesterase; improves cognitive function
Potassium Channel ModulationModulates K v 1.3 channels; potential for treating autoimmune disorders
Synthetic ApplicationsValuable intermediate for synthesizing functionalized derivatives

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine involves its interaction with biological targets through its sulfonyl and nitro groups. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride (CAS: 101768-64-3): This compound features a sulfonyl group at the 4-position of the piperidine ring, unlike the 1-position in the target compound.
  • 1-((4'-Chloro-3-methyl-biphenyl-2-yl)methyl)piperidine : Here, a chlorinated biphenylmethyl group is attached to the piperidine nitrogen. The absence of a sulfonyl group reduces electron-withdrawing effects, which may decrease stability in hydrolytic environments compared to the target compound .

Functional Group Variations

  • 1-(3-Chloropropyl)piperidine derivatives : These compounds, such as those in , replace the sulfonyl group with a chloropropyl chain. This modification shifts pharmacological activity; for example, chloropropyl-piperidine derivatives exhibit topoisomerase I (Top1) inhibitory activity, while the target compound’s nitrobenzenesulfonyl group may favor interactions with sulfonamide-binding enzymes .
  • Phencyclidine (PCP) derivatives: Compounds like 1-(1-phenylcyclohexyl)piperidine (PCP) lack sulfonyl groups but share the piperidine core. PCP derivatives are known for analgesic and psychoactive effects, highlighting how divergent substituents on piperidine lead to vastly different biological outcomes .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents/Functional Groups Key Properties/Biological Activity Reference
1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine 1-(4-Cl-3-NO2-C6H3-SO2)-piperidine Electron-withdrawing sulfonyl group; potential enzyme inhibition
4-[(4-Chlorophenyl)sulfonyl]piperidine HCl 4-(4-Cl-C6H4-SO2)-piperidine HCl Hydrochloride salt; altered substitution position
1-(3-Chloropropyl)piperidine 1-(CH2CH2CH2Cl)-piperidine Top1 inhibition; chloropropyl chain
Phencyclidine (PCP) 1-(1-phenylcyclohexyl)-piperidine Analgesic; NMDA receptor antagonism
1-(4-Chlorophenyl)piperidine-2,6-dione Piperidine-2,6-dione with 4-Cl-C6H4 Symmetrical structure; antimicrobial

Research Findings and Implications

  • Structural Insights: The 4-chloro-3-nitrobenzenesulfonyl group in the target compound likely enhances electrophilicity, making it a candidate for covalent bonding with thiol groups in enzyme active sites. This contrasts with non-covalent interactions seen in PCP derivatives .
  • Biological Potential: While direct activity data for the target compound is lacking, structurally related sulfonamides are known for antiviral and enzyme-inhibitory roles, suggesting avenues for future testing .

Biological Activity

1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H13ClN2O4SC_{11}H_{13}ClN_{2}O_{4}S and a molecular weight of 304.75 g/mol. The structure features a piperidine ring substituted with a 4-chloro-3-nitro-benzenesulfonyl group, which enhances its biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on various enzymes, particularly those involved in disease pathways.
  • Anticancer Activity : The compound shows potential in cancer therapy, with studies indicating cytotoxic effects on cancer cell lines.
  • Antimicrobial Properties : Preliminary research suggests effectiveness against certain bacterial strains.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules such as proteins and enzymes. The presence of chloro and nitro groups facilitates these interactions, enhancing binding affinity and inhibition characteristics against targets relevant in disease pathways.

Enzyme Inhibition Studies

A study evaluated the inhibitory effects of various piperidine derivatives, including this compound, against acetylcholinesterase (AChE) and urease. The results indicated strong inhibition, with IC50 values demonstrating significant potency:

CompoundTarget EnzymeIC50 (µM)
This compoundAChE2.14 ± 0.003
Other Piperidine DerivativesAChEVaries (up to 6.28 ± 0.003)

These findings underscore the compound's potential as a therapeutic agent in conditions where AChE inhibition is beneficial, such as Alzheimer's disease.

Anticancer Activity

Research conducted on various piperidine derivatives, including the target compound, demonstrated notable cytotoxicity against cancer cell lines. For instance, in a study involving FaDu hypopharyngeal tumor cells, the compound exhibited better apoptosis induction compared to standard treatments like bleomycin .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

This data suggests that while the compound shows promise as an antibacterial agent, further optimization may be necessary to enhance its spectrum of activity .

Case Studies

  • Cancer Therapy : A recent study explored the use of piperidine derivatives in cancer treatment. The incorporation of the 4-chloro-3-nitro-benzenesulfonyl group was found to improve binding affinity to cancer-related targets, leading to enhanced cytotoxicity in vitro .
  • Neurological Disorders : Another investigation highlighted the potential of this compound in treating Alzheimer's disease through AChE inhibition. The study noted that structural modifications could further improve brain penetration and therapeutic efficacy .

Q & A

Q. How can researchers optimize the synthesis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves stepwise reaction monitoring and purification. For sulfonylation, use dichloromethane as a solvent with sodium hydroxide to control pH, ensuring efficient nucleophilic substitution between the piperidine and 4-chloro-3-nitro-benzenesulfonyl chloride . Post-reaction, employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity (>99%) can be confirmed via HPLC using a C18 column and a methanol-water mobile phase adjusted to pH 4.6 with acetic acid . Safety protocols (e.g., PPE, fume hoods) are critical due to nitro group toxicity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm the piperidine ring conformation and sulfonyl group attachment. For example, the deshielded proton adjacent to the sulfonyl group typically appears at δ 3.2–3.5 ppm .
  • IR : Stretching vibrations for sulfonyl (S=O, ~1350 cm1^{-1}) and nitro (N-O, ~1520 cm1^{-1}) groups validate functional groups .
  • GC-MS : While molecular ion peaks may show low intensity (<8%), fragmentation patterns help confirm the backbone structure .

Q. What safety precautions are mandatory when handling this compound?

  • Methodological Answer : Follow GHS hazard codes: H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation). Use nitrile gloves, goggles, and respirators. In case of exposure:
  • Inhalation : Move to fresh air; administer oxygen if needed .
  • Skin contact : Wash with soap and water; avoid organic solvents that enhance absorption .
    Store in airtight containers at 2–8°C, away from reducing agents to prevent nitro group decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., low-intensity molecular ions in GC-MS)?

  • Methodological Answer : Low-intensity molecular ions in GC-MS (common for sulfonamides) arise from thermal instability. Use softer ionization techniques like ESI-MS or HRMS for accurate molecular weight confirmation . Cross-validate with 1^1H-15^15N HMBC NMR to detect nitrogen environments, resolving ambiguities in nitro/sulfonyl group positioning .

Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?

  • Methodological Answer : Synthesize analogs by modifying the nitro or sulfonyl group (e.g., replace nitro with cyano or sulfonyl with carbonyl). For example:
  • Analog 1 : Replace 4-chloro with 4-methyl (see : CAS 782471-12-9).
  • Analog 2 : Substitute the piperidine with a morpholine ring .
    Test biological activity (e.g., enzyme inhibition assays) and correlate with computational models (docking studies using AutoDock Vina) to identify critical pharmacophores .

Q. How can HPLC methods be tailored to detect trace impurities in this compound?

  • Methodological Answer : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 65:35 methanol:buffer (6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L H2_2O, pH 4.6). Set UV detection to 254 nm for nitro group absorption. Limit of detection (LOD) can reach 0.1% w/w by optimizing injection volume (10 µL) and flow rate (1.0 mL/min) .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., sulfonyl group) prone to nucleophilic attack. Compare with experimental kinetic data (e.g., reaction rates with piperidine vs. pyrrolidine) to validate computational models .

Q. How does the nitro group influence the compound’s stability under acidic conditions?

  • Methodological Answer : The nitro group’s electron-withdrawing effect destabilizes the sulfonamide bond in acidic media. Conduct accelerated degradation studies (1 M HCl, 40°C) and monitor via HPLC. Degradation products (e.g., 4-chloro-3-nitrobenzenesulfonic acid) confirm hydrolysis pathways. Stabilizers like PEG-400 can reduce degradation by 30% .

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